5-Iodoquinoxaline

Medicinal Chemistry Synthetic Methodology Copper Catalysis

Researchers requiring regioselective 5-position functionalization of the quinoxaline scaffold face a critical supply challenge-standard halo-analogues cannot match the superior oxidative addition efficiency of the C-I bond in mild catalytic cycles. 5-Iodoquinoxaline is the precise solution, enabling exclusive diversification at the 5-position without isomeric contamination. - Enables high-yielding Suzuki-Miyaura and Ullmann-type couplings under mild conditions - Computationally validated regiochemistry eliminates costly reaction screening - Serves as a key intermediate for kinase-targeting oxazolo/thiazolo[5,4-f]quinoxaline libraries Consistent 98% purity ensures batch-to-batch reproducibility for SAR and late-stage diversification programs.

Molecular Formula C8H5IN2
Molecular Weight 256.04 g/mol
Cat. No. B15355202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodoquinoxaline
Molecular FormulaC8H5IN2
Molecular Weight256.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1)I
InChIInChI=1S/C8H5IN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H
InChIKeyTYSZAJGEZDFMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodoquinoxaline: Chemical Synthesis and Medicinal Chemistry


5-Iodoquinoxaline is a halogenated nitrogen-containing heterocyclic compound (CAS 77130-31-5) belonging to the quinoxaline class, characterized by a single iodine atom substituted at the 5-position of the quinoxaline core [1]. It is primarily utilized as a versatile synthetic building block in organic and medicinal chemistry, valued for its ability to participate in a range of transition metal-catalyzed cross-coupling and other bond-forming reactions to create diverse molecular libraries of biologically active compounds [2]. Its core structure is a privileged scaffold in drug discovery, associated with a broad spectrum of pharmacological activities including anticancer, antimicrobial, and kinase inhibition [3].

5-Iodoquinoxaline: Why Generic Substitution Fails


5-Iodoquinoxaline cannot be generically substituted with other regioisomeric or halo-analogous quinoxalines due to its unique combination of regiochemistry and electronic properties that dictate its reactivity and the properties of its final products. The position of the iodine atom on the quinoxaline ring is critical; for example, regioselective functionalization at the 5-position, as opposed to other positions, is a non-trivial challenge that specific synthetic routes must address [1]. Furthermore, the intrinsic nature of the carbon-iodine bond, compared to C-Br or C-Cl, results in significantly lower bond dissociation energy and superior leaving-group ability, leading to more efficient oxidative addition in catalytic cycles and enabling reaction pathways under milder conditions that are not accessible to lighter halogens [2].

5-Iodoquinoxaline: Evidence vs. Closest Analogs


Regioselective Synthesis of 5-Substituted Scaffolds

A 2024 synthetic methodology provides a direct, regioselective route to substituted 5-iodo-4H-quinoxalines. This protocol leverages a copper-catalyzed double C-N arylation of 1,2,3-triiodobenzenes with 1,2-diamines to achieve high isolated yields of the desired 5-iodo product [1]. This approach is 'unprecedented' in its ability to directly install the iodo-substituent at the 5-position, which is a key differentiator from traditional, non-selective methods that produce mixtures of regioisomers and often require additional purification steps [1].

Medicinal Chemistry Synthetic Methodology Copper Catalysis

Hückel Calculations for Regioselective Iodination

The regioselective iodination of various 2-mono-, 3-mono-, and 2,3-disubstituted 6-aminoquinoxalines occurs specifically at the 5-position. This outcome, which is crucial for synthesizing kinase inhibitor scaffolds like thiazolo[5,4-f]quinoxalines, was rationalized using Hückel theory calculations, providing a quantitative and predictive basis for this specific substitution pattern [1].

Computational Chemistry Reaction Mechanism Medicinal Chemistry

Suzuki-Miyaura Coupling Reactivity

The synthetic utility of 5-iodoquinoxaline is validated by its performance in a standard Suzuki-Miyaura cross-coupling reaction, where it is reported to produce 'the desired coupling derivatives with excellent isolated yields' [1]. While specific yields for a direct comparator are not provided, the use of the 5-iodo derivative is strategically chosen due to the superior reactivity of aryl iodides over aryl bromides or chlorides in palladium-catalyzed cross-couplings, which is a well-established principle in organic chemistry [2].

Cross-Coupling Organic Synthesis Medicinal Chemistry

Fused Tricyclic Kinase Inhibitor Synthesis

6-Amino-5-iodoquinoxaline serves as a crucial precursor for synthesizing oxazolo- and thiazolo[5,4-f]quinoxaline analogues, which are designed as inhibitors of disease-related protein kinases [1]. The iodination at the 5-position enables a copper-catalyzed azole ring formation that is not possible with the non-iodinated precursor. While a direct comparison of the final inhibitors' activity with analogs made from different halo-precursors is not provided, this specific route is highlighted as a 'key step' for accessing this biologically relevant chemical space, demonstrating a differentiated synthetic pathway [1].

Kinase Inhibition Medicinal Chemistry Cancer Research

5-Iodoquinoxaline: Research and Industrial Applications


5-Substituted Quinoxaline Libraries for SAR

Researchers focused on exploring structure-activity relationships (SAR) of the quinoxaline core should utilize the synthetic methodology enabled by 5-iodoquinoxaline. The regioselective synthesis, as described in [1], allows for the direct and efficient generation of diverse chemical libraries with modifications exclusively at the 5-position, avoiding isomeric mixtures and streamlining lead optimization efforts [2].

Fused Tricyclic Protein Kinase Inhibitors

Medicinal chemistry groups targeting disease-relevant protein kinases can use 6-amino-5-iodoquinoxaline as a key intermediate for constructing oxazolo- and thiazolo[5,4-f]quinoxaline analogues [3]. This specific building block enables a copper-catalyzed azole ring formation, a key step in producing a class of fused tricyclic inhibitors [3].

Palladium-Catalyzed Late-Stage Diversification

Due to the enhanced reactivity of the C-I bond in palladium-catalyzed reactions, 5-iodoquinoxaline is an ideal candidate for late-stage diversification strategies [4]. Chemists can use it in high-yielding Suzuki-Miyaura reactions [5] to rapidly install a wide variety of aryl and heteroaryl groups, making it a valuable building block for generating complex, drug-like molecules from a common advanced intermediate.

Computationally-Guided Regioselective Synthesis

Chemical biology and synthetic chemistry groups can leverage the computational validation of regioselectivity [3] to confidently design multistep syntheses that require predictable functionalization. The Hückel theory calculations provide a rational basis for selecting 5-iodoquinoxaline precursors in the synthesis of complex heterocyclic systems, reducing the need for extensive and costly reaction condition screening.

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